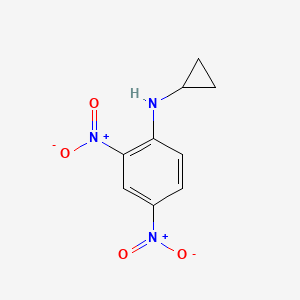
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” is a chemical compound. It is derived from the 3,4-dihydro-2H-1,5-benzodioxepin molecule . The IUPAC name for the base molecule is 3,4-dihydro-2H-1,5-benzodioxepine .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular formula of the base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, is C9H10O2 . The InChI code is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
The base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . The physical form can be either liquid or solid .Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of the benzodioxepin moiety into larger, more complex molecules. This can be particularly useful in the synthesis of novel organic compounds with potential applications in materials science, such as the development of new polymers or small molecules with unique electronic properties .
Pharmaceuticals
In the pharmaceutical industry, this compound’s derivatives may be explored for their therapeutic potential. The benzodioxepin ring system is present in some pharmacologically active molecules, which suggests that derivatives of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine could be valuable in drug discovery and development processes .
Agrochemicals
The structural features of this compound make it a candidate for the development of new agrochemicals. Its derivatives could be tested for activities such as pest repellence or plant growth regulation, contributing to the creation of more effective and possibly safer agricultural products .
Dyestuffs
Due to its chemical structure, this compound could be used in the synthesis of dyes. The benzodioxepin ring might impart certain color properties when modified and applied in dye formulations, potentially leading to new colorants for industrial applications .
Antioxidant Properties
Recent studies have indicated that derivatives of this compound may exhibit antioxidant properties. This opens up research avenues in the study of aging and oxidative stress-related diseases, where these derivatives could be used as a basis for developing new antioxidants .
Antimicrobial Activity
There is also interest in exploring the antimicrobial potential of this compound. Its structure could be modified to enhance its interaction with bacterial cell walls or viral envelopes, leading to the development of new classes of antimicrobial agents .
Neurological Research
The benzodioxepin core of this compound is structurally similar to some neurotransmitter analogs, which suggests possible applications in neurological research. It could be used to study neurotransmitter pathways or as a scaffold for developing compounds that modulate neural activity .
Material Science
Lastly, in material science, this compound could be utilized to create novel organic electronic materials. Its unique structure may allow for the development of organic semiconductors or conductive polymers that could be used in various electronic devices .
Future Directions
The future directions for the study and application of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” and its derivatives could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry.
properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYMNFEKFOAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCN)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401940 |
Source


|
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109506-57-2 |
Source


|
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)




![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)


![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
